molecular formula C7H6ClFO3S B13319192 3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride

3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride

Cat. No.: B13319192
M. Wt: 224.64 g/mol
InChI Key: QPISZJKBBHHYFC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents . These reactions typically occur under mild conditions, making the compound versatile for various applications.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride include other sulfonyl chlorides and fluorinated aromatic compounds, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a fluorine atom and a hydroxyl group on the aromatic ring. This combination enhances its reactivity and selectivity, making it a valuable tool in various chemical and biological applications .

Properties

Molecular Formula

C7H6ClFO3S

Molecular Weight

224.64 g/mol

IUPAC Name

3-fluoro-2-hydroxy-6-methylbenzenesulfonyl chloride

InChI

InChI=1S/C7H6ClFO3S/c1-4-2-3-5(9)6(10)7(4)13(8,11)12/h2-3,10H,1H3

InChI Key

QPISZJKBBHHYFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)O)S(=O)(=O)Cl

Origin of Product

United States

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